1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene
Description
1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (positions 1 and 2), fluorine (position 3), and a trifluoromethylthio group (-SCF₃, position 4). Such compounds are often explored in agrochemical and pharmaceutical research due to their ability to interact with biological targets, such as enzymes or receptors, via halogen bonding and hydrophobic interactions .
Properties
Molecular Formula |
C7H2Cl2F4S |
|---|---|
Molecular Weight |
265.05 g/mol |
IUPAC Name |
1,2-dichloro-3-fluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F4S/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H |
InChI Key |
KGQCXEXLCADPDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1SC(F)(F)F)F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine and fluorine atoms to the benzene ring.
Trifluoromethylthiolation: Introduction of the trifluoromethylthio group using reagents such as trifluoromethylthiolating agents.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts .
Chemical Reactions Analysis
1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove halogen atoms.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through various pathways. The trifluoromethylthio group plays a crucial role in enhancing the compound’s reactivity and stability. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Analogs
Table 2: Substituent Impact on Bioactivity
| Substituent | Effect on Lipophilicity | Effect on Stability | Typical Application |
|---|---|---|---|
| -SCF₃ | ↑↑ (High) | High oxidative resistance | Pesticides, pharmaceuticals |
| -CF₃ | ↑ | Moderate resistance | Herbicides |
| -SMe | ↑ | Low resistance | Fungicides |
| Sulfoximine (-NS(O)CF₃) | ↓ | High metabolic stability | Antifungals |
Research Findings and Implications
- Halogen Synergy : The combination of chlorine and fluorine enhances electronegativity and steric hindrance, likely improving binding to pesticidal targets like PPO or acetylcholinesterase .
- Synthetic Feasibility : Analogous compounds (e.g., 4-(trifluoromethylthio)benzaldehyde) are commercially available, suggesting viable synthetic routes for the target compound via halogenation and thiolation .
Biological Activity
1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene is a halogenated aromatic compound with significant potential in various biological applications. This article reviews its biological activity, including its synthesis, structural characteristics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene is , with a molecular weight of approximately 265.06 g/mol. It features a complex arrangement of halogen substituents that contribute to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₂Cl₂F₄S |
| Molecular Weight | 265.06 g/mol |
| Structural Features | Two chlorine atoms, one fluorine atom, and a trifluoromethylthio group |
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Electrophilic Aromatic Substitution : Utilizing chlorination and fluorination reactions on suitable precursors.
- Nucleophilic Substitution : Employing trifluoromethylthio reagents to introduce the trifluoromethylthio group.
Antimicrobial Properties
Recent studies have indicated that halogenated compounds often exhibit antimicrobial activity due to their ability to disrupt cellular membranes or interfere with metabolic processes. For instance:
- In vitro Studies : Various derivatives of halogenated benzene compounds have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The presence of multiple halogens can enhance lipophilicity, allowing better penetration into microbial membranes.
Cytotoxicity and Anticancer Activity
The biological evaluation of similar compounds has demonstrated cytotoxic effects on cancer cell lines:
- Case Study : A related compound was tested against breast cancer cell lines (MCF-7) and exhibited IC50 values in the micromolar range, suggesting potential for further development as an anticancer agent.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene | TBD | MCF-7 |
Research Findings
- Antioxidant Activity : Some studies have indicated that halogenated compounds possess antioxidant properties that could protect against oxidative stress in cells.
- Enzyme Inhibition : Research has shown that similar compounds can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
